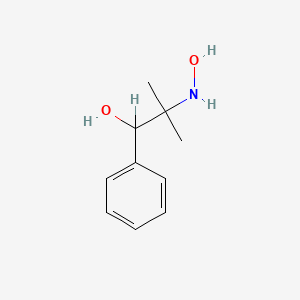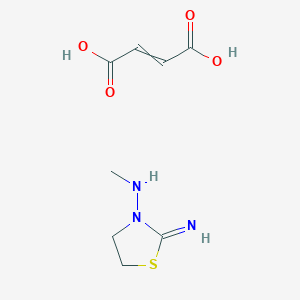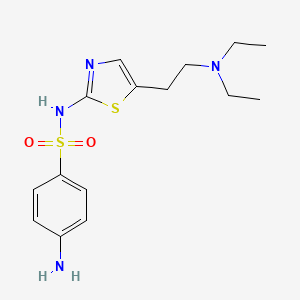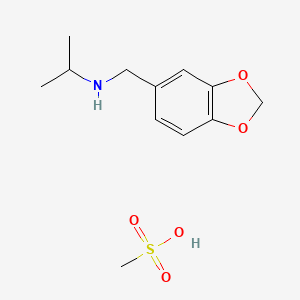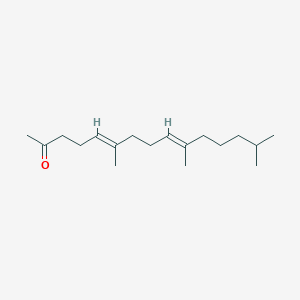
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one, also known as farnesylacetone, is an acyclic diterpenoid compound. It is characterized by its unique structure, which includes multiple double bonds and methyl groups. This compound is of significant interest due to its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one involves several steps. One common method includes the use of subcritical fluid chromatography for the separation of isomers . Another innovative synthesis process involves the preparation of (5E,9E)-farnesyl acetone, which is a precursor to the compound . The reaction conditions typically involve low toxicity raw materials and by-products, making the process environmentally friendly .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as gas chromatography and high-performance liquid chromatography are employed for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Hydrogenation of the double bonds can convert the compound into its saturated form.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one involves its interaction with various molecular targets and pathways. In medicine, it acts as an anti-ulcer and gastric mucoprotective agent by increasing the amount of gastric mucus and enhancing the biosynthesis of glycolipids in gastric mucosal cells . The exact molecular targets and pathways are still under investigation, but it is known to involve the enhancement of prostaglandin E2 synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-ol: This compound is similar in structure but contains an additional double bond and a hydroxyl group.
(5E,9E)-1-(diethoxyphosphoryl)-4-hydroxy-6,10,14-trimethylpentadeca-5,9,13-triene-1-sulfonic acid: This compound has additional functional groups, including a phosphonate and a sulfonic acid group.
Uniqueness
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for other complex molecules and its potential therapeutic effects make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
68345-18-6 |
|---|---|
Molekularformel |
C18H32O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one |
InChI |
InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h11,13,15H,6-10,12,14H2,1-5H3/b16-11+,17-13+ |
InChI-Schlüssel |
MCLZEUMAJZAYEK-IUBLYSDUSA-N |
Isomerische SMILES |
CC(C)CCC/C(=C/CC/C(=C/CCC(=O)C)/C)/C |
Kanonische SMILES |
CC(C)CCCC(=CCCC(=CCCC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


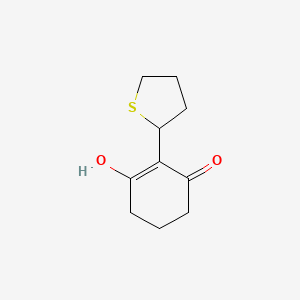
![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)

![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monoacetate (salt)](/img/structure/B14462983.png)

